L-3-Chlorophenylglycine
Overview
Description
Synthesis Analysis
The synthesis of L-3-Chlorophenylglycine and its derivatives can involve several methods, including transamination reactions. One effective methodology for synthesizing unprotected α-amino acids, including 2-arylglycines, is through the transamination of α-keto acids with 2-phenylglycine. A study by Inada, Shibuya, and Yamamoto (2020) demonstrates the use of L-2-(2-chlorophenyl)glycine as the nitrogen source in the transamination of arylglyoxylic acids, producing corresponding 2-arylglycines without interference from self-transamination processes (Inada, Shibuya, & Yamamoto, 2020).
Molecular Structure Analysis
The molecular structure of L-3-Chlorophenylglycine and its derivatives plays a crucial role in their chemical reactivity and interaction with other molecules. Detailed analysis and characterization of molecular structures are essential for understanding the properties and applications of these compounds. Techniques such as X-ray crystallography and spectroscopic methods are often employed to elucidate the structure of L-3-Chlorophenylglycine derivatives.
Chemical Reactions and Properties
L-3-Chlorophenylglycine participates in various chemical reactions, including transamination, which is pivotal for synthesizing amino acid derivatives. Its chemical properties, such as reactivity towards different reagents and conditions, are crucial for its applications in synthetic chemistry. For instance, the study on the synthesis of unprotected 2-arylglycines highlights the chemical reactions involving L-3-Chlorophenylglycine (Inada, Shibuya, & Yamamoto, 2020).
Scientific Research Applications
Neuropathic Pain Management : L-phenylglycine, a derivative of L-3-Chlorophenylglycine, has been shown to effectively reduce neuropathic pain in rats. This effect is attributed to its role as a ligand for α2δ subunit voltage-gated calcium channels, distinguishing it from other ligands that do not exhibit similar effects (Lynch et al., 2006).
Clopidogrel Synthesis : L-3-Chlorophenylglycine serves as an important intermediate in the synthesis of Clopidogrel, a widely used antiplatelet drug. One study demonstrated the efficient production of S-(+)-2-chlorophenylglycine, a related compound, using immobilized penicillin G acylase, highlighting its commercial potential (Xue et al., 2013).
Biotechnology and Chemical Engineering : The compound has applications in biotechnological processes. For instance, L-phenylglycine aminotransferase has been used to recycle L-phenylalanine for the production of L-phenylglycine, offering both commercial and environmental benefits (Liu et al., 2016).
Pharmacokinetics and Metabolism : Research on L-3,4-dihydroxyphenylalanine, a compound related to L-3-Chlorophenylglycine, shows that it is mainly metabolized into various compounds in humans, indicating its importance in drug metabolism and pharmacokinetics studies (O'Gorman et al., 1970).
Enantioselective Synthesis : L-3-Chlorophenylglycine and its derivatives are involved in enantioselective synthesis processes. Studies demonstrate its use in achieving high enantioselectivity in various chemical reactions, which is crucial for producing pharmaceuticals with specific desired properties (Tang et al., 2014).
properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
Record name | L-3-Chlorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-3-Chlorophenylglycine | |
CAS RN |
119565-00-3 | |
Record name | L-3-Chlorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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